molecular formula C14H11IO B1311859 3-Iodo-4'-methylbenzophenone CAS No. 107622-31-1

3-Iodo-4'-methylbenzophenone

Cat. No. B1311859
CAS RN: 107622-31-1
M. Wt: 322.14 g/mol
InChI Key: QILHVHXXKMPMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO. It has a molecular weight of 322.15 . This compound is widely used in scientific research due to its unique structure and properties, making it suitable for various applications, including organic synthesis, pharmaceutical development, and material science.


Synthesis Analysis

The synthesis of 3-Iodo-4’-methylbenzophenone can be achieved through various methods. One common method involves the Friedel-Crafts alkylation and acylation reactions . Another method involves the use of organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone . The Pd catalyzed cross-coupling of a substituted phenyl boronic acid with an anhydride, also known as the Suzuki-Miyaura reaction, is another possible method .


Molecular Structure Analysis

The molecular structure of 3-Iodo-4’-methylbenzophenone consists of a benzophenone core with an iodine atom attached to the 3-position and a methyl group attached to the 4’-position . The InChI code for this compound is 1S/C14H11IO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

3-Iodo-4’-methylbenzophenone: is utilized in the development of OLED materials due to its benzophenone core, which is a significant fragment for synthesizing organic semiconductors . Its high intersystem crossing efficiency makes it a valuable component for thermally activated delayed fluorescent (TADF) emitters, which are crucial for achieving high external quantum efficiencies in OLED devices .

Organic Synthesis

In organic synthesis, 3-Iodo-4’-methylbenzophenone serves as a pivotal intermediate. It is involved in palladium-catalyzed reactions, which are essential for creating complex molecules. This compound’s iodine moiety is particularly reactive, allowing for further functionalization and coupling reactions .

Pharmaceutical Research

This compound finds applications in pharmaceutical research, where it’s used as a building block for the synthesis of various drugs. Its structural motif is common in many pharmaceuticals, and the iodine substituent can be leveraged for radio-labeling, which is useful in drug discovery and biological studies .

Material Science

3-Iodo-4’-methylbenzophenone: is instrumental in material science, especially in the synthesis of novel polymers and materials. Its incorporation into materials can impart unique properties like enhanced stability or specific reactivity, which is beneficial for creating advanced materials with tailored functionalities .

Analytical Chemistry

In analytical chemistry, 3-Iodo-4’-methylbenzophenone is used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments like NMR, HPLC, LC-MS, and UPLC, ensuring accurate and reliable analytical results .

Environmental Studies

The benzophenone class, to which 3-Iodo-4’-methylbenzophenone belongs, is studied for its environmental impact, particularly in marine ecosystems. Research focuses on understanding the fate and effects of such compounds in the environment, given their usage in various industrial applications .

Industrial Applications

In industrial settings, 3-Iodo-4’-methylbenzophenone is employed in the synthesis of dyes, pigments, and other chemicals. Its iodine group is reactive and can be used to introduce various functional groups, making it a versatile reagent in chemical manufacturing processes.

properties

IUPAC Name

(3-iodophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILHVHXXKMPMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441892
Record name 3-IODO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4'-methylbenzophenone

CAS RN

107622-31-1
Record name 3-IODO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-4'-methylbenzophenone
Reactant of Route 2
Reactant of Route 2
3-Iodo-4'-methylbenzophenone
Reactant of Route 3
Reactant of Route 3
3-Iodo-4'-methylbenzophenone
Reactant of Route 4
Reactant of Route 4
3-Iodo-4'-methylbenzophenone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Iodo-4'-methylbenzophenone
Reactant of Route 6
Reactant of Route 6
3-Iodo-4'-methylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.